molecular formula C21H15N3O5 B3885304 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3885304
M. Wt: 389.4 g/mol
InChI Key: YZLXMECEUPSKFR-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a benzoxazole moiety fused to a hydroxyphenyl group, connected via an amide bond to a 3-methyl-4-nitro-substituted benzoyl group. The benzoxazole core contributes aromaticity and planar geometry, while the hydroxyl and nitro groups introduce hydrogen-bonding capabilities and electronic effects. The nitro group is a strong electron-withdrawing substituent, which may enhance the acidity of the phenolic hydroxyl group, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-12-10-13(6-8-17(12)24(27)28)20(26)22-14-7-9-18(25)15(11-14)21-23-16-4-2-3-5-19(16)29-21/h2-11,25H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXMECEUPSKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium dithionate for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines or hydroxyl derivatives .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase-1B (PTB-1B) and exhibit antidiabetic activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Systems

Benzoxazole vs. Thiazole Derivatives
  • : The compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide contains a non-aromatic 2,3-dihydrothiazol-2-ylidene ring. Unlike the fully aromatic benzoxazole in the target compound, the thiazole derivative exhibits partial saturation, reducing conjugation and stability. The sulfur atom in thiazole can participate in unique non-covalent interactions (e.g., S···π contacts), whereas benzoxazole’s oxygen may favor stronger hydrogen bonding .
  • Crystallographic Data : reports an R factor of 0.038, indicating high structural precision. Similar methodologies (e.g., SHELX or ORTEP-3 ) may apply to the target compound for structural validation.
Benzoxazole vs. Quinazolinone Derivatives
  • : The compound 3-(1-cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide incorporates a quinazolinone ring. Quinazolinones are bicyclic systems with a carbonyl group, offering distinct hydrogen-bonding and π-stacking properties compared to benzoxazole. The target compound’s benzoxazole may exhibit greater rigidity and aromatic stabilization .

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • Nitro (Target Compound) vs. In contrast, ’s trimethoxybenzamide derivative (N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide) features electron-donating methoxy groups, which could improve solubility but reduce electrophilicity .
Methyl vs. Bulkier Substituents
  • The 3-methyl group in the target compound’s benzamide moiety may sterically hinder intermolecular interactions compared to bulkier groups like the 1-cyano-1-methylethyl in . Smaller substituents often favor tighter crystal packing .

Hydrogen-Bonding Patterns and Crystal Engineering

  • : Hydrogen-bonding networks are critical for crystal stability. The target compound’s hydroxyl and nitro groups can act as donors and acceptors, respectively, forming robust motifs (e.g., O–H···O or N–O···H–N). In contrast, ’s trimethoxy compound relies on methoxy O-atoms as acceptors, which are weaker than nitro groups .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Benzoxazole 3-Methyl, 4-Nitro ~408.35* –OH, –NO₂, amide
(329198-07-4) Benzoxazole 3,4,5-Trimethoxy 420.41 –OH, –OCH₃, amide
(Thiazole derivative) Dihydrothiazol-2-ylidene 2-Methoxyphenyl, 4-phenyl 416.49 –OCH₃, amide, thiazole
(Quinazolinone derivative) Quinazolinone 1-Cyano-1-methylethyl ~475.52* –CN, amide, quinazolinone

*Calculated based on formula.

Table 2: Hydrogen-Bonding Potential

Compound Donor Groups Acceptor Groups Predicted Network Type (Graph Set)
Target Compound –OH (phenolic) –NO₂, amide carbonyl Chains (C(6)) or Dimers (R₂²(8))
–OH (phenolic) Methoxy O, amide carbonyl Layers (Herringbone)
Amide N–H Thiazole S, methoxy O Ribbons or Sheets

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide is a complex organic compound categorized as a benzoxazole derivative. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H15N3O5C_{21}H_{15}N_{3}O_{5}, with a molecular weight of 393.36 g/mol. The structure features a benzoxazole ring, a hydroxyl group, and a nitrobenzamide moiety, which contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H15N3O5
Molecular Weight393.36 g/mol
CAS Number327051-08-1

Antibacterial Activity

Recent studies have indicated that benzoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Research has also highlighted the potential anticancer effects of benzoxazole derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes implicated in disease progression. For example, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer.

Case Study 1: Antibacterial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of various benzoxazole derivatives against drug-resistant strains of Neisseria gonorrhoeae. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, highlighting their potential as new therapeutic agents against resistant bacterial infections.

Case Study 2: Anticancer Activity

In research featured in Cancer Letters, the anticancer activity of this compound was assessed using human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide

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